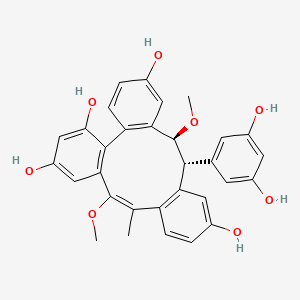
GnetifolinC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GnetifolinC involves several steps, including the extraction from natural sources and chemical modifications to enhance its stability and efficacy. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: GnetifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
GnetifolinC has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a natural additive in various products .
Mechanism of Action
The mechanism of action of GnetifolinC involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in regulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Luteolin
- Apigenin
These compounds share some structural similarities with GnetifolinC but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C31H28O8 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(8E,16R,17S)-16-(3,5-dihydroxyphenyl)-8,17-dimethoxy-9-methyltetracyclo[16.4.0.02,7.010,15]docosa-1(18),2(7),3,5,8,10(15),11,13,19,21-decaene-3,5,13,20-tetrol |
InChI |
InChI=1S/C31H28O8/c1-15-22-6-4-17(32)11-24(22)28(16-8-19(34)10-20(35)9-16)31(39-3)25-12-18(33)5-7-23(25)29-26(30(15)38-2)13-21(36)14-27(29)37/h4-14,28,31-37H,1-3H3/b30-15+/t28-,31-/m1/s1 |
InChI Key |
IJRNVYKGBFZZGA-GSGMVBBMSA-N |
Isomeric SMILES |
C/C/1=C(/C2=C(C3=C(C=C(C=C3)O)[C@H]([C@@H](C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)\OC |
Canonical SMILES |
CC1=C(C2=C(C3=C(C=C(C=C3)O)C(C(C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















